molecular formula C18H18N4O3 B2628185 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide CAS No. 894010-35-6

4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide

Cat. No. B2628185
M. Wt: 338.367
InChI Key: BHWNLLVJVDCZPT-UHFFFAOYSA-N
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Description

4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide , also known by its chemical formula C18H18N4O3 , is a synthetic compound with potential pharmacological applications. Its structure comprises a benzene ring substituted with a ureido group and a pyrrolidine ring. The presence of these functional groups suggests potential interactions with biological targets.



Synthesis Analysis

The synthesis of this compound involves constructing the pyrrolidine ring and attaching it to the benzene core. Researchers have employed various strategies for its preparation:



  • Ring Construction : Starting from different cyclic or acyclic precursors, chemists have successfully formed the pyrrolidine ring. Reaction conditions and synthetic routes play a crucial role in achieving high yields.

  • Functionalization : Alternatively, preformed pyrrolidine rings (such as proline derivatives) have been functionalized to introduce the desired substituents.



Molecular Structure Analysis

The molecular formula C18H18N4O3 provides insights into the compound’s composition. Key features include:



  • Benzene Ring : The central benzene ring serves as the core scaffold.

  • Ureido Group : The ureido group (NH-CO-NH) is attached to the benzene ring.

  • Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional shape.



Chemical Reactions Analysis

While specific reactions involving 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide are not widely documented, its reactivity likely depends on the functional groups present. Further studies are needed to explore its behavior under various conditions.



Physical And Chemical Properties Analysis


  • Molecular Weight : 338.367 g/mol 1.

  • Solubility : The compound’s solubility in different solvents impacts its formulation and delivery.

  • Melting Point : Experimental determination of the melting point is essential for characterization.

  • Stability : Assessing stability under various conditions (light, temperature, pH) informs storage guidelines.


Safety And Hazards

As of now, specific safety data for 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide is limited. Researchers should conduct toxicity studies, assess potential hazards, and handle the compound with care.


Future Directions


  • Biological Evaluation : Investigate its activity against specific targets (enzymes, receptors, etc.).

  • Structure-Activity Relationship (SAR) : Explore how stereochemistry affects biological profiles.

  • Formulation : Develop suitable formulations for administration (oral, injectable, etc.).


properties

IUPAC Name

4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c19-17(24)12-6-8-13(9-7-12)20-18(25)21-14-10-16(23)22(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,24)(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWNLLVJVDCZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide

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